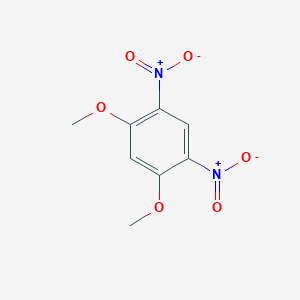

1,5-二甲氧基-2,4-二硝基苯

描述

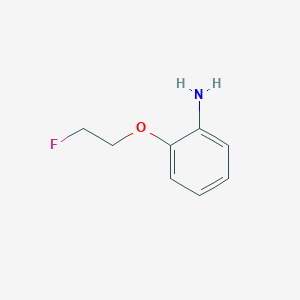

Synthesis Analysis

The synthesis of compounds related to 1,5-Dimethoxy-2,4-dinitrobenzene often involves aromatic nucleophilic substitution and catalysis. For example, the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis leads to specific amino derivatives, demonstrating a methodology that could be adapted for synthesizing 1,5-Dimethoxy-2,4-dinitrobenzene derivatives (Besset & Morin, 2009).

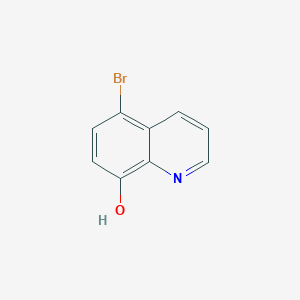

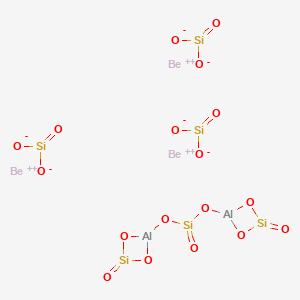

Molecular Structure Analysis

The molecular structure of related compounds can be determined through various spectroscopic methods and X-ray crystallography, which reveals bond angles and distances critical for understanding the structure of 1,5-Dimethoxy-2,4-dinitrobenzene. The structure of 1,4-dimethoxybenzene, for example, has been fully determined, providing insights into the arrangement of methoxy groups and the benzene ring, which could be extrapolated to the structure of 1,5-Dimethoxy-2,4-dinitrobenzene (Goodwin, Przybylska, & Robertson, 1950).

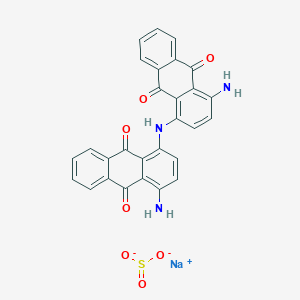

Chemical Reactions and Properties

The reactivity of dinitrobenzene derivatives with various agents illustrates the chemical behavior of 1,5-Dimethoxy-2,4-dinitrobenzene. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with sulphite ions in specific conditions reveals the kinetics and stabilities of Meisenheimer complexes, pertinent to understanding similar reactions 1,5-Dimethoxy-2,4-dinitrobenzene might undergo (Crampton & Greenhalgh, 1985).

Physical Properties Analysis

The physical properties of 1,5-Dimethoxy-2,4-dinitrobenzene can be inferred from studies on related compounds. For example, the electrosynthesis and characterization of poly(1,3-dimethoxybenzene) provide data on solubility, structural integrity, and electrical conductivity, which are relevant for understanding the physical behavior of 1,5-Dimethoxy-2,4-dinitrobenzene (Martínez et al., 1998).

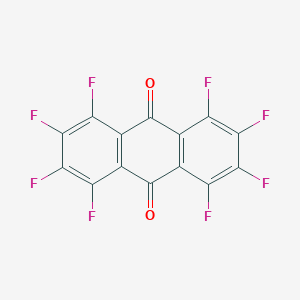

Chemical Properties Analysis

Analyzing the chemical properties of 1,5-Dimethoxy-2,4-dinitrobenzene involves looking at the reactivity and stability of the molecule under various conditions. The facile oxidation of fused 1,4-dimethoxybenzenes to quinones using specific reagents provides insights into the oxidative potential and stability of similar compounds, offering clues to the chemical properties of 1,5-Dimethoxy-2,4-dinitrobenzene (Kim, Choi, Lee, & Chi, 2001).

科学研究应用

电化学行为:Gallardo、Guirado和Marquet(2000年)研究了卤代二硝基苯自由基阴离子(包括1-氯-2,4-二硝基苯和1-溴-2,4-二硝基苯)在DMF中的电化学行为。他们的研究揭示了这些化合物二聚和裂解机理的见解,有助于四硝基联苯的选择性合成(Gallardo、Guirado和Marquet,2000年)。

硝化中的区域选择性:Shopsowitz、Lelj和MacLachlan(2011年)对二烷氧基苯(各种分子的前体)的区域选择性硝化进行了研究。他们的研究提供了对这些化合物二硝化反应的见解,揭示了显着的区域选择性(Shopsowitz、Lelj和MacLachlan,2011年)。

氢化和合成:Besset和Morin(2009年)探索了1,4-二甲氧基苯的二硝基衍生物的氢化,导致3,6-二甲氧基苯-1,2-二胺和4,7-二甲氧基-2-甲基-1H-苯并咪唑的合成。这项研究突出了这些化合物在制备咪唑并苯并(氢)醌中的用途(Besset和Morin,2009年)。

肿瘤促进研究:Bock、Fjelde、Fox和Klein(1969年)研究了1-氟-2,4-二硝基苯(DNFB)的促肿瘤特性,突出了其有效作用以及促肿瘤与免疫系统紊乱之间的关系(Bock、Fjelde、Fox和Klein,1969年)。

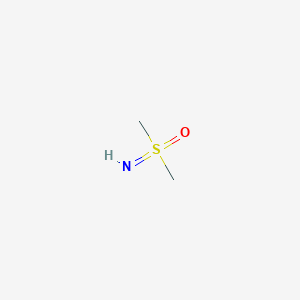

化学修饰研究:Munroe和Dunlap(1982年)用1,5-二氟-2,4-二硝基苯研究了乳酸杆菌胸苷酸合成酶的化学修饰,并将其与1-氟-2,4-二硝基苯进行了比较。他们的研究提供了对酶中活性位点修饰和交联的见解(Munroe和Dunlap,1982年)。

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .

未来方向

属性

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethoxy-2,4-dinitrobenzene | |

CAS RN |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。